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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-4-methyl-1H-

pyrazole

CAS No.: 1184673-82-2

Cat. No.: B2607408

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data (NMR, IR,

and MS) for the compound 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. As a Senior

Application Scientist, this document is structured to offer not just raw data, but a foundational

understanding of the experimental choices and the interpretation of the spectral features,

grounded in established scientific principles.

Introduction
1-(4-Bromophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound of significant interest in

medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in many

biologically active molecules, and the presence of a bromophenyl group offers a site for further

functionalization, making it a versatile building block in organic synthesis. Accurate structural

elucidation and purity assessment are paramount in the development of new chemical entities.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This
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guide will provide a comprehensive overview of the expected spectroscopic signature of 1-(4-
Bromophenyl)-4-methyl-1H-pyrazole, drawing upon comparative data from closely related

structures to ensure a robust and scientifically sound analysis.

Molecular Structure and Predicted Spectroscopic
Features
The molecular structure of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole is presented below. The

key structural features that will influence its spectroscopic properties are the pyrazole ring, the

4-bromophenyl substituent, and the methyl group.

Figure 1: Molecular Structure of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

Based on this structure, we can predict the following general spectroscopic characteristics:

¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring, the

protons on the pyrazole ring, and the methyl protons. The protons on the bromophenyl ring

are expected to show a characteristic AA'BB' splitting pattern.

¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the bromophenyl ring, and

the methyl group. The carbon attached to the bromine will be significantly influenced by the

halogen's electronegativity and mass.

IR Spectroscopy: Absorption bands characteristic of C-H stretching and bending vibrations

(both aromatic and aliphatic), C=C and C=N stretching vibrations within the aromatic rings,

and the C-Br stretching vibration.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the

compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will

result in a characteristic M and M+2 pattern for the molecular ion and any bromine-

containing fragments.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for

elucidating the structure of organic molecules by providing information about the chemical

environment of hydrogen atoms.
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Experimental Protocol: ¹H NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromophenyl)-4-methyl-1H-
pyrazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion

and resolution.

Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.

Set the appropriate spectral width to cover the expected range of proton chemical shifts

(typically 0-12 ppm).

Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal

clipping.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle.

Employ a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-

noise ratio.

Set a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the

protons.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm).
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Integrate the peaks to determine the relative number of protons corresponding to each

signal.

Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 1-(4-Bromophenyl)-4-
methyl-1H-pyrazole. These predictions are based on the analysis of related structures and

established principles of NMR spectroscopy.

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.60 d ~8.5 2H, H-2', H-6'

~7.50 d ~8.5 2H, H-3', H-5'

~7.80 s - 1H, H-5

~7.55 s - 1H, H-3

~2.10 s - 3H, -CH₃

Interpretation of the Predicted ¹H NMR Spectrum
Aromatic Region (7.50-7.60 ppm): The two doublets in the aromatic region are characteristic

of a para-substituted benzene ring. The protons H-2' and H-6' are ortho to the pyrazole ring

and are expected to be deshielded compared to H-3' and H-5', which are ortho to the

bromine atom. The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in

a benzene ring.

Pyrazole Ring Protons (7.55 and 7.80 ppm): The two singlets are assigned to the protons on

the pyrazole ring. H-5 is generally observed at a slightly downfield chemical shift compared

to H-3 in N-arylpyrazoles.

Aliphatic Region (2.10 ppm): The singlet at approximately 2.10 ppm corresponds to the three

protons of the methyl group attached to the C-4 position of the pyrazole ring.

¹³C NMR Spectroscopy
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a

reasonable time, due to the low natural abundance of the ¹³C isotope.

Instrument Setup:

Tune the probe to the ¹³C frequency.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of

singlets.

Use a sufficient number of scans (often several hundred to thousands) to achieve a good

signal-to-noise ratio.

A relaxation delay of 2-5 seconds is typically used.

Data Processing:

Apply a Fourier transform, phase correction, and baseline correction as with the ¹H NMR

spectrum.

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g.,

CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole are

listed below.
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Chemical Shift (δ, ppm) Assignment

~139.0 C-5

~138.5 C-1'

~132.5 C-3', C-5'

~128.0 C-3

~121.0 C-2', C-6'

~120.0 C-4'

~110.0 C-4

~9.0 -CH₃

Interpretation of the Predicted ¹³C NMR Spectrum
Aromatic and Heteroaromatic Carbons: The signals in the range of 110-140 ppm are

attributed to the carbon atoms of the pyrazole and bromophenyl rings. The carbon atom

attached to the bromine (C-4') is expected to have a chemical shift around 120 ppm. The

quaternary carbon of the bromophenyl ring (C-1') will be further downfield. The pyrazole ring

carbons (C-3, C-4, and C-5) will have distinct chemical shifts based on their electronic

environment.

Aliphatic Carbon: The upfield signal at approximately 9.0 ppm is assigned to the methyl

carbon.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with

anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the
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mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrument Setup:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Data Acquisition:

Place the sample in the IR beam and record the spectrum, typically over the range of

4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Absorption Bands
The following table lists the expected characteristic IR absorption bands for 1-(4-
Bromophenyl)-4-methyl-1H-pyrazole.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (-CH₃)

1600-1450 C=C and C=N stretch Aromatic and Pyrazole Rings

1400-1300 C-H bend Aliphatic (-CH₃)

~820 C-H out-of-plane bend 1,4-disubstituted benzene

~1070 C-Br stretch Aryl bromide
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Interpretation of the Expected IR Spectrum
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence

of the bromophenyl, pyrazole, and methyl groups.

The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations

within the aromatic and heteroaromatic ring systems.

A strong band around 820 cm⁻¹ is a key indicator of para-disubstitution on the benzene ring.

The C-Br stretching vibration is expected to appear in the fingerprint region, typically around

1070 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization

(ESI) is a softer ionization technique often used for less volatile or thermally labile

compounds, which typically shows a prominent molecular ion peak.

Mass Analysis: The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight)

based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Expected Mass Spectrum Data
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The expected major ions in the mass spectrum of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole
are listed below.

m/z Ion

236/238 [M]⁺˙ (Molecular Ion)

157 [M - Br]⁺

115 [C₉H₇N₂]⁺

91 [C₆H₅N]⁺

Interpretation of the Expected Mass Spectrum and
Fragmentation Pathway

[C10H9BrN2]+•
m/z 236/238

[C10H9N2]+
m/z 157- Br•

[C6H4Br]+
m/z 155/157

- C4H5N2•

[C9H7N2]+
m/z 115

- C2H2

Click to download full resolution via product page

Figure 2: Proposed Mass Spectral Fragmentation Pathway of 1-(4-Bromophenyl)-4-methyl-
1H-pyrazole.

Molecular Ion: The molecular ion peak ([M]⁺˙) will appear as a doublet at m/z 236 and 238

with a characteristic 1:1 intensity ratio, which is indicative of the presence of one bromine

atom.

Major Fragments:

Loss of a bromine radical (•Br) from the molecular ion would result in a fragment at m/z

157. This is often a favorable fragmentation pathway for brominated aromatic compounds.
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Cleavage of the bond between the phenyl and pyrazole rings can lead to the formation of

a bromophenyl cation at m/z 155/157 and a methylpyrazole radical.

Further fragmentation of the [M - Br]⁺ ion could occur through the loss of neutral

molecules such as acetylene (C₂H₂), leading to smaller fragment ions.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of

1-(4-Bromophenyl)-4-methyl-1H-pyrazole. By understanding the fundamental principles of

each spectroscopic technique and leveraging comparative data from analogous structures,

researchers and drug development professionals can confidently interpret the spectral data for

this and related compounds. The detailed experimental protocols serve as a practical reference

for acquiring high-quality data, ensuring the accurate characterization of this important

synthetic building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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